2-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Description

Chemical Classification and Structural Features

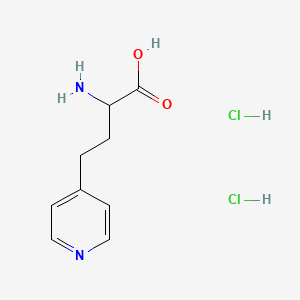

This compound represents a member of the non-proteinogenic amino acid family, specifically classified as a pyridine-substituted butanoic acid derivative. The compound features a fundamental structural framework consisting of a four-carbon aliphatic backbone with an amino group positioned at the second carbon and a pyridin-4-yl substituent at the fourth carbon position. The dihydrochloride salt form enhances the compound's solubility characteristics and stability profile for research applications.

The molecular architecture of this compound can be understood through comparison with related pyridylalanine derivatives. The structural similarity to compounds such as 3-(4-pyridyl)-L-alanine, which has the molecular formula C₈H₁₀N₂O₂ and molecular weight of 166.18 grams per mole, provides insight into the core pyridine-amino acid structural motif. However, the extended butanoic acid chain in this compound creates additional conformational flexibility compared to the shorter propanoic acid derivatives.

The pyridine ring system contributes significantly to the compound's physicochemical properties. The nitrogen atom in the pyridine ring serves as both a hydrogen bond acceptor and a site for potential π-π stacking interactions with aromatic residues in biological systems. This aromatic heterocycle introduces basicity to the molecule, with the pyridine nitrogen having distinct electronic properties compared to aliphatic amines.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Pyridin-4-yl substituent | Provides aromatic character and hydrogen bonding capability | Enables π-π stacking interactions with biological targets |

| Amino group at C-2 | Creates zwitterionic behavior in aqueous solutions | Facilitates incorporation into peptide structures |

| Four-carbon backbone | Increases conformational flexibility compared to alanine derivatives | Allows for extended reach in protein binding sites |

| Dihydrochloride salt form | Enhances water solubility and crystalline stability | Improves handling characteristics for research applications |

The stereochemical considerations of this compound are particularly important, as the presence of the chiral center at the second carbon allows for enantiomeric forms. Resolution of enantiomers can be achieved through various methods including chiral high-performance liquid chromatography or enzymatic resolution techniques, which are crucial for studies requiring specific stereochemical configurations.

Historical Context and Research Significance

The development and study of pyridine-containing amino acid derivatives emerged from broader research efforts to expand the chemical diversity of amino acids beyond the twenty canonical proteinogenic residues. The historical context of compounds like this compound can be traced to investigations into non-canonical amino acid substrates for aminoacyl-transfer reactions and their incorporation into peptide systems.

Research into pyridylalanine derivatives gained momentum through studies examining the substrate specificity of aminoacyl-tRNA synthetases and transfer enzymes. Notably, experimental work demonstrated that phenylalanine analogs containing pyridyl substituents, including 3,2- and 3,3-pyridylalanine variants, presented unique challenges for enzymatic recognition and incorporation. These findings highlighted the importance of specific structural features in determining enzyme substrate compatibility and established the foundation for understanding how pyridine-containing amino acids interact with biological systems.

The significance of this research extends to the broader field of bioorthogonal chemistry and chemical biology. Studies have shown that non-canonical amino acids with aromatic heterocycles can be successfully incorporated into peptide sequences through both chemical synthesis and engineered biological systems. For instance, research utilizing computationally designed aminoacyl-tRNA synthetase mutants has demonstrated the successful charging and transfer of large phenylalanine and tryptophan analogs, providing precedent for the incorporation of structurally related pyridine-containing amino acids.

The compound's research significance is further emphasized by its relationship to other biologically active pyridine derivatives. Studies investigating vasopressin analogues incorporating pyridylalanine residues have revealed important structure-activity relationships, with compounds such as deamino-[D-3'-(pyridyl)-alanine²]arginine-vasopressin showing potent pituitary agonist activity. These findings underscore the potential therapeutic relevance of pyridine-containing amino acid derivatives and their capacity to modulate important biological pathways.

Relevance in Organic and Biological Chemistry

The relevance of this compound in organic chemistry stems from its versatility as a synthetic building block and its unique reactivity profile. The compound serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds, particularly in reactions involving oxidation, reduction, and substitution processes. The amino group reactivity enables nucleophilic substitution reactions that can lead to the formation of various substituted derivatives with enhanced biological activities.

In oxidation reactions, the pyridine ring can be converted to pyridine derivatives using oxidizing agents such as potassium permanganate, while reduction processes can transform the pyridine ring into piperidine derivatives using reducing agents like lithium aluminum hydride. These transformation possibilities make the compound valuable for medicinal chemistry applications where structural modifications are required to optimize biological activity.

The biological chemistry relevance of this compound is particularly evident in its potential applications in enzyme inhibition studies and pharmacological research. Related pyridine-containing amino acid derivatives have demonstrated the ability to inhibit specific enzymes, making them candidates for biochemical assays aimed at understanding enzyme mechanisms. The structural features that enable enzyme interaction include the pyridine ring's capacity for hydrogen bonding and the amino acid backbone's compatibility with active site binding.

Research findings indicate that compounds in this structural class may possess neuroprotective effects, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions. The mechanism of action likely involves interaction with cellular receptors and modulation of signal transduction pathways, highlighting the compound's relevance in neuropharmacology.

| Application Area | Specific Function | Research Finding |

|---|---|---|

| Enzyme Inhibition | Target-specific binding to active sites | Derivatives show inhibition of human leucocytic elastase with potential for further development |

| Neuroprotection | Modulation of neurotransmitter pathways | Potential therapeutic effects in neurodegenerative disorders |

| Antiviral Activity | Interference with viral replication | Related derivatives demonstrate activity against flaviviruses with enhanced efficacy |

| Cancer Research | Disruption of cellular proliferation | Analogues show antiproliferative effects in human tumor cell lines |

The compound's relevance extends to peptide synthesis and protein engineering applications. The incorporation of non-canonical amino acids like 2-amino-4-(pyridin-4-yl)butanoic acid derivatives into peptide sequences can confer unique properties such as enhanced binding affinity, altered conformational preferences, and novel biological activities. This capability is particularly valuable in the development of peptide-based therapeutics and in fundamental studies of protein structure-function relationships.

Furthermore, the compound's role in chemical biology research includes its use as a probe for studying protein-ligand interactions and as a building block for the synthesis of fluorescent or photoactive peptide analogs. The pyridine ring system can serve as a coordination site for metal ions, enabling applications in metalloprotein studies and the development of metal-binding peptide constructs.

Properties

IUPAC Name |

2-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)2-1-7-3-5-11-6-4-7;;/h3-6,8H,1-2,10H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXKOPYHRDRIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92767-16-3 | |

| Record name | 2-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 4-pyridinecarboxaldehyde + amine | Solvents: ethanol or methanol |

| Reduction/Hydrogenation | Pd/C catalyst, H2 gas | Mild temperature, atmospheric pressure |

| Salt Formation | HCl in aqueous or alcoholic medium | Controlled pH to obtain dihydrochloride salt |

Industrial synthesis scales up these reactions using continuous flow reactors and automated platforms to optimize yield and purity.

Advanced Preparation Techniques and Improvements

While the general synthetic route is established, recent research and patent literature emphasize improvements in intermediate stability and coupling efficiency, particularly for related pyridinyl derivatives and acid chlorides.

Use of Phosphorous Oxychloride (POCl3) and Dimethylacetamide (DMAc)

A patented method for related amino acid derivatives involves generating acid chlorides at low temperatures (-5 to -25 °C) using POCl3 and DMAc as both solvent and catalyst. This approach stabilizes reactive acid chloride intermediates, reduces degradation, and tolerates impurities better than previous methods.Low-Temperature Acid Chloride Formation

The acid chloride intermediate is generated under carefully controlled low temperatures to prevent decomposition. Reaction times range from 2 to 12 hours, with optimal conditions around -13 to -18 °C.Coupling Reactions

The stabilized acid chloride is then coupled with amino-substituted pyridine derivatives to form the target compound or its analogs. This method enhances product purity and yield, making it suitable for pharmaceutical-grade synthesis.

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | -13 to -18 °C (range: -5 to -25 °C) | Minimizes acid chloride degradation |

| Reagent Equivalents (SOCl2) | 0.95 to 1.2 equivalents | Ensures complete conversion |

| Solvent | DMAc (preferred), NMP (alternative) | Solvent acts as catalyst and stabilizer |

| Reaction Time | 3 to 6 hours (range 2 to 12 hours) | Balances conversion and side reactions |

Analytical and Research Findings

Research data from LC-MS and stability studies indicate that the low-temperature generation of acid chlorides in DMAc significantly reduces cyclic degradation products commonly observed in other methods. This leads to a more robust and efficient synthesis with fewer impurities.

Comparative Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Multi-step Synthesis | Condensation, reduction, salt formation | Straightforward, scalable | Moderate intermediate stability |

| Acid Chloride Low-Temperature Method | POCl3/DMAc, low temp acid chloride formation | Improved intermediate stability, higher purity | Requires strict temperature control |

| Industrial Continuous Flow | Automated, optimized reaction parameters | High throughput, reproducibility | High initial setup cost |

Notes on Practical Considerations

Solvent Selection : Ethanol, methanol, DMAc, and NMP are commonly used solvents. DMAc offers catalytic benefits in acid chloride formation.

Catalyst Use : Pd/C is the standard for hydrogenation steps; catalyst loading and reaction pressure must be optimized.

Temperature Control : Critical in acid chloride formation to prevent side reactions and degradation.

Impurity Management : The improved methods tolerate trace impurities better, reducing purification burdens.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry

- Building Block for Synthetic Chemistry: The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in synthetic pathways.

Biology

- Biochemical Studies: It is utilized in studying enzyme interactions and receptor binding, particularly in the context of neurological studies. The compound's structure allows it to modulate cellular signaling pathways, making it a candidate for further biological exploration.

Medicine

- Therapeutic Potential: Ongoing research investigates its potential as a therapeutic agent for neurological disorders. The compound's interaction with specific molecular targets suggests it may influence conditions related to neurotransmitter activity.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of 2-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Inflammatory Response Modulation

Research focused on the compound's ability to inhibit certain kinases involved in inflammatory responses. It demonstrated selectivity towards IRAK kinases, particularly IRAK-4, which plays a crucial role in inflammation and autoimmune diseases. This selectivity could lead to reduced off-target effects compared to other compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

- Molecular Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : 253.13 g/mol

- CAS Number : 92767-16-3

Structural Features: This compound is a dihydrochloride salt of a non-proteinogenic amino acid featuring a pyridin-4-yl substituent at the γ-position.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Key Differences and Implications

Substituent Effects: The pyridin-4-yl group in the target compound offers aromaticity and hydrogen-bonding capability, which may enhance binding to biological targets compared to aliphatic amines (e.g., dimethylamino in ) or bulky groups (e.g., pyrrolidinyl in ).

Salt Form: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., ), which is critical for bioavailability in drug formulations.

Research Findings and Limitations

- Gaps in Evidence : Comparisons are largely structural; pharmacological or pharmacokinetic data (e.g., IC₅₀, LogP) are absent in the provided materials. Further studies are needed to validate biological relevance.

Biological Activity

2-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.20 g/mol

- SMILES Notation : C1=CN=CC=C1C(CC(=O)O)CN

This compound features a pyridine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to inhibit RTKs, which are crucial for cell signaling related to growth and differentiation. The inhibition of these kinases can lead to altered cellular processes such as apoptosis and proliferation.

- MAPK and PI3K/Akt Pathways : This compound has been observed to modulate key signaling pathways involved in cell survival and metabolism. By influencing these pathways, it may affect cellular responses to stress and growth signals.

- Gene Expression Regulation : The compound can interact with transcription factors, leading to changes in gene expression that affect various cellular functions, including metabolic processes .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related pyridine compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antiparasitic Activity

Studies have demonstrated that similar compounds can inhibit the growth of Trypanosoma brucei, with IC50 values indicating effective antiparasitic activity . This suggests potential therapeutic applications in treating parasitic infections.

Case Studies

- In Vitro Studies : In laboratory settings, the compound's effects on cell lines have been documented, showing dose-dependent responses where higher concentrations lead to increased cytotoxicity. Long-term exposure studies indicate that the compound can induce sustained changes in cell viability and function.

- Animal Models : Dosage effects were studied in animal models, revealing that lower doses exhibited minimal effects while higher doses resulted in significant physiological changes, including potential organ toxicity at extreme concentrations.

Research Findings Table

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation Reaction : React 4-pyridinecarboxaldehyde with a protected amino acid precursor (e.g., tert-butyl carbamate) under reductive amination conditions.

Deprotection : Use HCl in dioxane or TFA to remove the Boc protecting group, yielding the free amine.

Salt Formation : Treat the free base with concentrated HCl in ethanol to form the dihydrochloride salt. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Key Validation : Confirm stoichiometry of HCl incorporation via ion chromatography or potentiometric titration .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- NMR Spectroscopy : Assign peaks using , , and HSQC (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm in DO) .

- Purity Assessment :

- HPLC-UV/ELSD : Compare retention times against EP/USP impurity standards (e.g., Imp. C(EP): [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .

Q. How are impurities identified and quantified in this compound?

- Methodological Answer :

- Impurity Profiling :

Synthetically Generate Impurities : Prepare known impurities (e.g., hydrolyzed or oxidized derivatives) for use as reference standards .

HPLC-MS/MS : Use a zwitterionic HILIC column (2.1 × 150 mm, 3.5 µm) with a mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile. Monitor for m/z signals corresponding to degradation products .

- Acceptance Criteria : Follow ICH Q3A guidelines, setting thresholds at ≤0.15% for unknown impurities .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structural analysis?

- Methodological Answer :

- Refinement Protocols :

SHELXL Tweaks : Adjust parameters like UNIT for unit cell consistency or L.S. constraints for bond length/angle outliers .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.

- Contradiction Management : If hydrogen bonding networks conflict with NMR data (e.g., amine proton exchange rates), prioritize dynamic solution-state data over static crystal structures .

Q. What experimental strategies optimize stability in aqueous buffers for biological assays?

- Methodological Answer :

- Stability Studies :

pH-Dependent Degradation : Use LC-MS to monitor hydrolysis at pH 2.0 (simulated gastric fluid) vs. pH 7.4 (phosphate buffer).

Temperature Sensitivity : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, tracking dihydrochloride dissociation via chloride ion-selective electrode .

- Formulation Adjustments : Add cryoprotectants (e.g., trehalose) for lyophilized storage or EDTA to chelate metal ions in solution .

Q. How do researchers address conflicting bioactivity data across cell-based assays?

- Methodological Answer :

- Assay Design Controls :

Counterion Effects : Compare dihydrochloride salt vs. free base activity (e.g., chloride ions may interfere with ion channels) .

Solvent Compatibility : Avoid DMSO concentrations >0.1% to prevent membrane permeability artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.